![molecular formula C21H16FN3O B235160 N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to enhance the cytotoxic effects of DNA-damaging agents such as ionizing radiation and chemotherapy drugs.
作用机制
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide inhibits PARP, an enzyme involved in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on target proteins, including PARP itself. These chains recruit DNA repair proteins to the site of DNA damage, facilitating the repair process. Inhibition of PARP by N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide prevents the formation of poly(ADP-ribose) chains, leading to the accumulation of unrepaired DNA damage and ultimately cell death.
生化和生理效应
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to enhance the cytotoxic effects of DNA-damaging agents in cancer cells, leading to increased apoptosis and decreased cell proliferation. In addition, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to sensitize cancer cells to DNA-damaging agents that induce replication stress, leading to increased replication fork collapse and DNA damage. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has also been shown to enhance the anti-tumor effects of immune checkpoint inhibitors in preclinical studies.
实验室实验的优点和局限性
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. It has also been extensively studied in preclinical and clinical studies, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as tankyrase, which may complicate its use in some experiments. In addition, its efficacy may be limited in some cancer types that have developed resistance to DNA-damaging agents.
未来方向
There are several future directions for the study of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide. One area of research is the development of combination therapies that incorporate N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide with other DNA-damaging agents or immune checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide, which could improve patient selection for clinical trials. Finally, there is a need for further studies to elucidate the mechanisms of resistance to N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide and to develop strategies to overcome this resistance.
合成方法
The synthesis of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-(1H-benzimidazol-2-yl)-2-methylbenzoic acid to form an amide intermediate. The intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminomethylpiperidine to form N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide.
科学研究应用
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical studies as a potential cancer therapy. It has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, in cancer cells. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has also been shown to sensitize cancer cells to DNA-damaging agents that induce replication stress, such as gemcitabine and cisplatin.
属性
产品名称 |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
|---|---|
分子式 |
C21H16FN3O |
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H16FN3O/c1-13-12-14(20-23-18-8-4-5-9-19(18)24-20)10-11-17(13)25-21(26)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,24)(H,25,26) |
InChI 键 |
XJHVKAGWHOLJOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



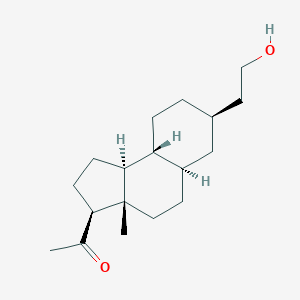
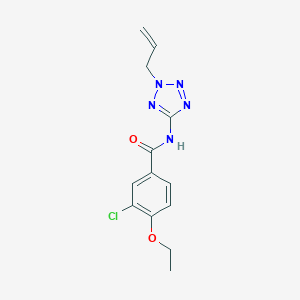
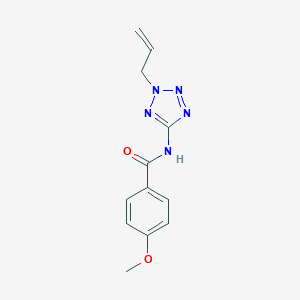


![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)
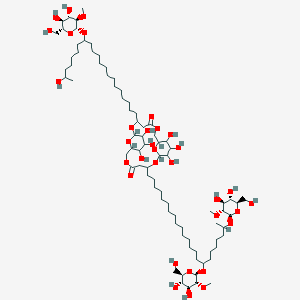

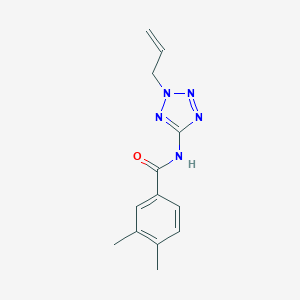
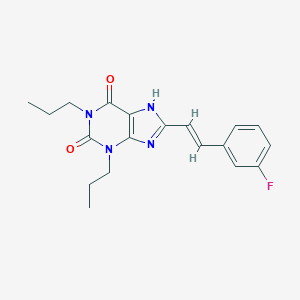



![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)